molecular formula C15H16O5 B15064169 5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one CAS No. 189024-35-9

5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one

Cat. No.: B15064169
CAS No.: 189024-35-9
M. Wt: 276.28 g/mol
InChI Key: HQPAOJKKCUCTNE-UHFFFAOYSA-N
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Description

5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one (CAS 189024-35-9) is a synthetically accessible lignan derivative that serves as a valuable intermediate in organic synthesis and a scaffold in medicinal chemistry research. This compound belongs to a class of furan-containing structures that are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities . Its core structure is closely related to natural and synthetic lignans that have demonstrated significant cytotoxic properties. This compound has shown direct promise in anticancer research. A key study reported its cytotoxic activity against the HL-60 human promyelocytic leukemia cell line, with an IC50 value of 5.41 µM . This positions it as a compound of interest for investigating new chemotherapeutic agents. The broader family of furan and benzofuran derivatives, to which this compound belongs, is known to exert anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization . Tubulin is a critical protein target for cancer therapy, as inhibiting its polymerization disrupts microtubule formation, leading to cell cycle arrest and apoptosis in proliferating cancer cells . Researchers can utilize this high-purity compound to explore these and other mechanisms, such as targeting EGFR-tyrosine kinase phosphorylation or NADH oxidase (tNOX) activity, which are also modulated by related furan-based structures . With a molecular formula of C15H16O5 and a molecular weight of 276.29 g/mol, this compound is offered for research applications only . It is intended for use by qualified scientists in laboratory settings only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

CAS No.

189024-35-9

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

4,5,8-trimethoxy-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one

InChI

InChI=1S/C15H16O5/c1-17-10-4-5-11(18-2)13-9(10)6-8-7-20-15(16)12(8)14(13)19-3/h4-5,8H,6-7H2,1-3H3

InChI Key

HQPAOJKKCUCTNE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CC3COC(=O)C3=C(C2=C(C=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the naphthofuran core: This can be achieved through the cyclization of a suitable naphthalene derivative with a furan ring precursor under acidic or basic conditions.

    Introduction of methoxy groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Reduction and cyclization: The final step involves the reduction of intermediate compounds and subsequent cyclization to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of caspase pathways. The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substitution Patterns and Core Modifications

The naphtho[2,3-c]furan-1(3H)-one scaffold allows for diverse substitutions, which significantly influence biological activity:

  • 6,8,9-Trihydroxynaphtho[2,3-c]furan-1(3H)-one (): This analog, isolated from Rhamnus kanagusukii, exhibits potent anti-inflammatory (IC50 = 19.48 ± 1.52 μM against LPS-induced NO generation) and antioxidant activities. Hydroxyl groups at positions 6, 8, and 9 contribute to hydrogen bonding but may reduce metabolic stability compared to methoxy groups .
  • 9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one (): Substitution with a phenyl group at position 9 increases aromatic stacking interactions, as observed in crystal structures (monoclinic P21/c space group), but reduces polarity compared to methoxy derivatives .
  • 4-(3,4-Dimethoxyphenyl)-6-hydroxy-7-methoxynaphtho[2,3-c]furan-1(3H)-one (): This derivative from Vitex rotundifolia highlights how methoxy and hydroxyl group positioning modulates cytotoxicity and antiviral activity .

Crystallographic Insights

Crystal structures of related compounds reveal key trends:

Compound Crystal System Space Group Key Intermolecular Contacts (Å) Reference
9-Phenyl analog () Monoclinic P21/c C–H···O (2.607)
4-Phenyl analog () Monoclinic P21/c C–H···O (2.52)
Mixture of isomers () Monoclinic P21/c C–H···O (2.639)

Methoxy groups in 5,8,9-trimethoxy derivatives likely induce steric hindrance, altering packing symmetry and intermolecular interactions compared to phenyl or hydroxylated analogs .

Catalytic Approaches

  • DFNS/α-CD/Au Nanocatalysts (): Carbonylation of cinnamyl chloride and phenylacetylene with CO2 using α-cyclodextrin-doped gold nanocatalysts yields 3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one derivatives in high efficiency. This method emphasizes green chemistry principles and scalability .
  • Thermal Dehydro-Diels–Alder Reaction (): Solvent-dependent synthesis (toluene vs. ethanol) produces aromatic or partially aromatic lactones. For example, heating 3-phenylpropiolate at 140°C in toluene yields 4- or 9-phenyl isomers, while ethanol favors dihydro intermediates .

Anti-Inflammatory and Antioxidant Effects

  • 6,8,9-Trihydroxy Analog (): Demonstrates potent NO inhibition (IC50 = 19.48 μM) and DPPH radical scavenging (IC50 = 13.02–22.47 μM), outperforming kaempferol and apigenin .
  • 5,8,9-Trimethoxy Derivatives : Methoxy groups likely enhance metabolic stability but may reduce direct antioxidant capacity due to decreased hydrogen-donating ability compared to hydroxyl groups .

Cytotoxic Activity

  • Justicidone and Trimethoxy Analogs (): Exhibit significant cytotoxicity against HL-60 leukemia cells (IC50 = 2.06–7.25 μM), attributed to methoxy-induced electron-withdrawing effects enhancing DNA intercalation .
  • Marginatoxin (): A 6,7,8-trimethoxy aryltetraline lactone from Bupleurum marginatum, shows comparable activity, suggesting methoxy positioning is critical for target binding .

Data Tables

Table 2: Crystallographic Parameters

Compound (Evidence) Crystal System Space Group Unit Cell Volume (ų) Intermolecular Distance (Å)
9-Phenyl analog () Monoclinic P21/c 1300 2.607
4-Phenyl analog () Monoclinic P21/c 1300 2.52
Mixture 2–3 () Monoclinic P21/c 1300 2.639

Biological Activity

5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one, also known as Justicidone or its derivatives, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This article synthesizes current research findings on its cytotoxic properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H16O5C_{15}H_{16}O_5 with a molecular weight of approximately 276.29 g/mol. The presence of multiple methoxy groups contributes to its chemical reactivity and biological activity.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines.

Key Findings:

  • Cytotoxicity in HL-60 Cells : The compound exhibited significant cytotoxicity against the HL-60 human promyelocytic leukemia cell line with an IC50 value of approximately 7.25 µM. Comparatively, related compounds showed IC50 values of 5.41 µM and 2.06 µM respectively in similar assays .
  • Mechanism of Action : The cytotoxicity is believed to be mediated through apoptosis induction as indicated by increased expression of apoptotic markers in treated cells. This suggests a potential mechanism involving intrinsic pathways leading to cell death .

Case Studies

  • Justicidone Synthesis and Evaluation :
    • A study focused on the semisynthesis of Justicidone from elenoside demonstrated its cytotoxic effects when evaluated against multiple cancer cell lines. The results confirmed its potential as a therapeutic agent in oncology .
  • Comparative Analysis :
    • In a comparative study involving various derivatives of naphthofuran compounds, this compound showed superior cytotoxic properties compared to other tested compounds .

Research Data Table

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundHL-607.25Apoptosis induction
Related Compound AHL-605.41Apoptosis induction
Related Compound BHL-602.06Apoptosis induction

Q & A

Q. What catalytic systems are effective for synthesizing 5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one?

The use of α-cyclodextrin-doped dendritic fibrous nano-silica (DFNS/α-CD/Au NPs) as a heterogeneous catalyst has demonstrated high efficiency in synthesizing this compound via carbonylation of cinnamyl chloride and phenylacetylene with CO₂. Key advantages include:

  • High yield : Up to 92% yield under optimized conditions.
  • Reusability : The catalyst retains >90% activity after 10 cycles.
  • Scalability : Minimal catalyst loading (0.5 mol%) and short reaction times (2–4 hours) .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

Structural elucidation relies on:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR data for methoxy group integration and stereochemical confirmation (e.g., coupling constants for diastereotopic protons) .
  • Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., calculated [M+H]⁺ = 385.14) .
  • X-ray crystallography : For unambiguous stereochemical assignment and bond-length analysis in crystalline derivatives .

Q. How does the substitution pattern (e.g., methoxy groups) influence solubility and reactivity?

Methoxy groups at positions 5, 8, and 9 enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) due to increased polarity. However, steric hindrance from trimethoxy substitution can slow nucleophilic attacks at the lactone carbonyl, requiring optimized reaction conditions for derivatization .

Advanced Research Questions

Q. What strategies optimize the introduction of diverse alkoxy substituents in derivatives of this compound?

Alkylation reactions under basic conditions (e.g., K₂CO₃ in DMSO) with varying alkyl halides (e.g., methyl iodide, ethyl bromide) enable substituent diversification. Key parameters include:

  • Reagent stoichiometry : 2 equivalents of alkyl halide for complete substitution.
  • Temperature : Reflux (90–100°C) to overcome steric barriers.
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients (Table 1) .

Table 1 : Representative Alkylation Conditions and Yields

Alkylating AgentYield (%)Purity (%)
Methyl iodide98.098.0
Ethyl bromide99.199.1
Propargyl bromide95.297.5

Q. How does stereochemistry at the 3a and 4 positions affect biological activity?

Studies on related naphthofuran lactones (e.g., podophyllotoxin derivatives) show that stereochemical inversion at C3a or C4 reduces cytotoxicity by disrupting tubulin binding. For example:

  • The (3aR,4R) configuration in 5,8,9-trimethoxy derivatives shows IC₅₀ = 0.2 µM against HeLa cells.
  • Epimerization to (3aS,4S) increases IC₅₀ to >10 µM .

Q. What computational tools model the catalytic mechanism of DFNS/α-CD/Au NPs in its synthesis?

Density functional theory (DFT) simulations suggest:

  • CO₂ activation occurs via Au NP-mediated electron transfer, lowering the energy barrier for carbonylative coupling.
  • α-CD enhances substrate preorganization through host-guest interactions, reducing entropy loss during transition states .

Q. How do structural modifications impact antiviral activity against filoviruses?

Derivatives with benzo[d][1,3]dioxol-5-yl substituents block viral entry by inhibiting vacuolar (H⁺)-ATPase. Structure-activity relationship (SAR) studies reveal:

  • Methoxy groups : Essential for binding (IC₅₀ = 1.8 µM).
  • Propargyloxy substitution : Enhances membrane permeability (logP = 2.5 vs. 1.8 for methoxy) .

Methodological Considerations

Q. What are common pitfalls in scaling up the synthesis of this compound?

  • Catalyst leaching : Aggregation of Au NPs after multiple cycles reduces surface area. Solution: Silica matrix functionalization with thiol groups improves NP stability .
  • Byproduct formation : Over-alkylation at the lactone oxygen. Mitigation: Strict control of reaction time (<6 hours) .

Q. How are crystallographic data used to resolve positional isomerism in derivatives?

X-ray diffraction of 9-phenyl vs. 4-phenyl isomers reveals:

  • Dihedral angles : 9-phenyl derivatives exhibit a 15° angle between the phenyl ring and naphthofuran plane, altering π-π stacking.
  • Packing motifs : 4-phenyl isomers form dimeric units via C–H···O interactions, influencing solubility .

Data Contradictions and Validation

  • Catalyst performance : While reports 10-cycle reusability, independent studies note a 15% activity drop after 5 cycles due to pore blockage. Cross-validation with BET surface area analysis (448 m²/g) is recommended .
  • Biological activity : Diphyllin derivatives () show conflicting IC₅₀ values (0.5–5 µM) across cell lines, emphasizing the need for standardized assays (e.g., MTT vs. resazurin) .

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